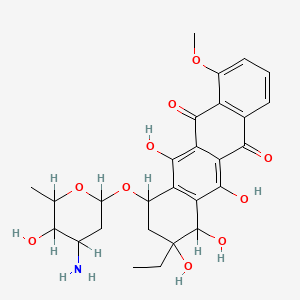
7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-9-ethyl-6,9,10,11-tetrahydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-9-ethyl-6,9,10,11-tetrahydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione is a complex organic molecule with a molecular formula of C28H31NO10 and a molecular weight of 541.546 g/mol It is characterized by multiple hydroxyl groups, an amino group, and a methoxy group attached to a tetracene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-9-ethyl-6,9,10,11-tetrahydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione typically involves multi-step organic reactions. . Specific reaction conditions, including temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Advanced techniques like microwave-assisted synthesis and green chemistry approaches may also be employed to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-9-ethyl-6,9,10,11-tetrahydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: Amino and hydroxyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups, leading to derivatives with altered chemical and biological properties .
Scientific Research Applications
7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-9-ethyl-6,9,10,11-tetrahydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione: has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-9-ethyl-6,9,10,11-tetrahydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and amino groups enable it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate various biological processes, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 7-(4-amino-5-methoxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-(2-oxopropyl)-8,10-dihydro-7H-tetracene-5,12-dione
- (8S,10S)-10-(((2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-6,8,11-trihydroxy-8-(2-hydroxyacetyl)-1-methoxy-7,8,9,10-tetrahydrotetracene-5,12-dione hydrochloride
Uniqueness
The uniqueness of 7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-9-ethyl-6,9,10,11-tetrahydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione lies in its specific combination of functional groups and its tetracene backbone. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
127995-99-7 |
|---|---|
Molecular Formula |
C27H31NO10 |
Molecular Weight |
529.5 g/mol |
IUPAC Name |
7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-9-ethyl-6,9,10,11-tetrahydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C27H31NO10/c1-4-27(35)9-14(38-15-8-12(28)21(29)10(2)37-15)17-20(26(27)34)25(33)18-19(24(17)32)23(31)16-11(22(18)30)6-5-7-13(16)36-3/h5-7,10,12,14-15,21,26,29,32-35H,4,8-9,28H2,1-3H3 |
InChI Key |
CCPABUFJGOJNIN-UHFFFAOYSA-N |
SMILES |
CCC1(CC(C2=C(C1O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)N)O |
Canonical SMILES |
CCC1(CC(C2=C(C1O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)N)O |
Synonyms |
4-O-methyl-13-hydroxyoxaunomycin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















